

A Technical Guide to 2,3-Dimethylbutan-1-ol and its Isomeric Landscape

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For Researchers, Scientists, and Drug Development Professionals

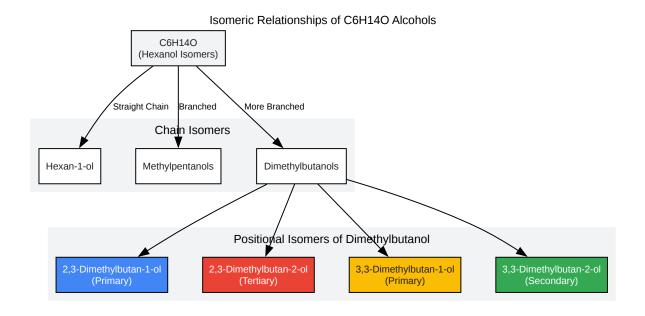
This technical guide provides a comprehensive overview of **2,3-dimethylbutan-1-ol**, a chiral primary alcohol, and its various structural isomers with the molecular formula $C_6H_{14}O$. This document details the IUPAC nomenclature, comparative physicochemical properties, and detailed experimental protocols for the synthesis and analysis of these compounds.

Isomeric Relationships and Nomenclature

The molecular formula C₆H₁₄O represents a diverse array of alcohol isomers, which can be categorized based on the arrangement of the carbon skeleton (chain isomerism) and the position of the hydroxyl group (positional isomerism). **2,3-Dimethylbutan-1-ol** is a primary alcohol characterized by a butane backbone with methyl groups at the second and third carbon positions.[1] The carbon at position 3 is a stereocenter, meaning the molecule exists as two enantiomers: (R)- and (S)-**2,3-dimethylbutan-1-ol**.[1]

Below is a diagram illustrating the relationship between **2,3-Dimethylbutan-1-ol** and some of its key structural isomers.





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Isomeric landscape of selected C₆H₁₄O alcohols.

Comparative Physicochemical Properties

The structural variations among the $C_6H_{14}O$ alcohol isomers lead to differences in their physical properties. Branching in the carbon chain generally lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals interactions. The position of the hydroxyl group also influences properties such as boiling point and solubility. The following table summarizes key quantitative data for **2,3-Dimethylbutan-1-ol** and some of its isomers.



IUPAC Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)	Refractive Index
2,3- Dimethylbuta n-1-ol	19550-30-2	142	-48.42 (estimate)	0.811	1.4185
Hexan-1-ol	111-27-3	157	-52	0.814	1.418
Hexan-2-ol	626-93-7	136	-23	0.819	1.415
Hexan-3-ol	623-37-0	135	-55	0.819	1.419
2- Methylpentan -1-ol	105-30-6	148	-108	0.825	1.419
3- Methylpentan -3-ol	77-74-7	122	-23.6	0.828	1.419
3,3- Dimethylbuta n-2-ol	464-07-3	120	5.7	0.829	1.418
2,3- Dimethylbuta n-2-ol	594-60-5	119	15	0.827	1.420

Data sourced from various chemical databases. Some values are estimates.

Experimental Protocols Synthesis of 2,3-Dimethylbutan-1-ol via HydroborationOxidation

This protocol describes a common method for the anti-Markovnikov hydration of an alkene to produce a primary alcohol.

Workflow Diagram:





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Synthesis workflow for **2,3-Dimethylbutan-1-ol**.

Methodology:

- Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 2,3-dimethylbut-1-ene (1 equivalent) and anhydrous tetrahydrofuran (THF). The flask is cooled to 0°C in an ice bath.
- Hydroboration: A solution of borane-THF complex (1 M in THF, 1.1 equivalents) is added dropwise to the stirred solution of the alkene, maintaining the temperature at 0°C.
- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.
- Oxidation: The flask is cooled again to 0°C. Sodium hydroxide solution (e.g., 3 M aqueous, 3 equivalents) is added slowly, followed by the careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 equivalents).
- Work-up: The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated, and the organic layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 2,3-dimethylbutan-1-ol.

Analysis and Separation of C₆H₁₄O Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of volatile alcohol isomers.



Methodology:

- Sample Preparation: A standard mixture containing known concentrations of various C₆H₁₄O alcohol isomers is prepared in a suitable solvent (e.g., dichloromethane). The unknown sample is similarly diluted.
- GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) is used.
 - Column: A capillary column with a polar stationary phase (e.g., DB-WAX or similar polyethylene glycol phase) is recommended for good separation of alcohols.[2]
 - Injector: Split/splitless injector, operated in split mode.
 - Carrier Gas: Helium at a constant flow rate.
- GC Conditions:
 - Injector Temperature: 250°C.
 - Oven Program: An initial temperature of 40°C held for 3 minutes, then ramped at 5°C/min to 150°C, and held for 5 minutes.[2] This program should be optimized based on the specific isomers being analyzed.
 - Transfer Line Temperature: 280°C.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Scan Mode: Full scan mode (e.g., m/z 35-200) for identification.
- Data Analysis:
 - Identification: The retention time of each peak in the sample chromatogram is compared to the retention times of the standards. The mass spectrum of each peak is compared to a



reference library (e.g., NIST) for confirmation.

 Quantification: An internal standard can be used to determine the concentration of each isomer in the unknown sample. The peak area of each isomer is compared to the peak area of the internal standard.

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